molecular formula C16H13F6N B14058096 (3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

Cat. No.: B14058096
M. Wt: 333.27 g/mol
InChI Key: GQHAHVYXQCXCAD-UHFFFAOYSA-N
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Description

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core substituted with trifluoromethyl groups and a dimethylamine moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is unique due to the presence of both trifluoromethyl groups and a dimethylamine moiety, which confer distinct chemical and physical properties.

Biological Activity

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its action, drawing on diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted biphenyl derivatives with dimethylamine. The resulting compound features a biphenyl structure with two trifluoromethyl groups that significantly influence its electronic properties and biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of biphenyl compounds have been shown to selectively activate SHP1, which plays a crucial role in inhibiting cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in cancer pathways, thus promoting apoptosis in malignant cells.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (μM)Reference
5az-baSHP1 Activator1.54–2.10
5aaAnti-tumor1.65–5.51
12126065HIV-1 Inhibitor0.24

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • SHP1 Activation : The compound may enhance SHP1 activity, leading to the deactivation of STAT3, a transcription factor associated with tumor growth and survival.
  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit NF-kB and STAT1 signaling pathways, contributing to their anti-inflammatory and anticancer effects.
  • Cell Viability Assays : In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects, suggesting that the compound can effectively reduce cell viability at low concentrations.

Study on Antitumor Activity

A notable study evaluated the efficacy of a related compound that shares structural similarities with this compound. The study found that this compound exhibited an IC50 value less than 2 μM against acute lymphoblastic leukemia cells, indicating potent antitumor activity . The results suggest that modifications in the biphenyl structure can lead to enhanced biological efficacy.

Study on HIV Protease Inhibition

Another investigation focused on the design of HIV protease inhibitors based on similar biphenyl scaffolds. These studies revealed that specific substitutions on the biphenyl rings could significantly improve antiviral activity against resistant strains of HIV . This highlights the versatility of biphenyl derivatives in developing therapeutics for various diseases.

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)14-12(7-4-8-13(14)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3

InChI Key

GQHAHVYXQCXCAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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